-Nonyl-1,3,5-triazine-2,4-diamine finds application in scientific research as a stabilizer for aqueous formaldehyde solutions. Formaldehyde solutions are widely used in various research fields, including:
However, formaldehyde solutions are susceptible to polymerization, which can lead to the formation of precipitates and reduced effectiveness. 6-Nonyl-1,3,5-triazine-2,4-diamine helps prevent this polymerization, thereby extending the shelf life and usability of formaldehyde solutions in research settings .
While the current established application of 6-Nonyl-1,3,5-triazine-2,4-diamine is in stabilizing formaldehyde solutions, research is ongoing to explore its potential in other scientific areas. Some potential research avenues include:
6-Nonyl-1,3,5-triazine-2,4-diamine, also known as 2,4-diamino-6-nonyl-1,3,5-triazine, is a chemical compound with the molecular formula and a molecular weight of approximately 237.34 g/mol. This compound is characterized by its triazine ring structure, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. It serves primarily as a stabilizer for aqueous formaldehyde solutions and is utilized in various industrial applications including pH regulation and water treatment products .
These reactions are significant for its applications in synthesizing other chemical compounds or modifying existing ones .
The synthesis of 6-nonyl-1,3,5-triazine-2,4-diamine typically involves:
These methods highlight the versatility in synthesizing this compound while maintaining efficiency and yield .
6-Nonyl-1,3,5-triazine-2,4-diamine has several important applications:
Its unique properties make it valuable in both industrial and laboratory settings .
Interaction studies involving 6-nonyl-1,3,5-triazine-2,4-diamine have shown that it can engage with various biomolecules. These interactions may influence enzyme activity or protein function. Further research is needed to elucidate the specific mechanisms of these interactions and their implications for biological systems .
Several compounds share structural similarities with 6-nonyl-1,3,5-triazine-2,4-diamine. Here’s a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Amino-4-nonyl-1,3,5-triazine | C11H20N4 | Lacks one amino group compared to 6-nonyl compound |
2-Methylthio-4-nonyl-1,3,5-triazine | C12H20N4S | Contains sulfur; different reactivity profile |
2-Ethylamino-4-nonyl-1,3,5-triazine | C12H22N4 | Ethyl group substitution alters solubility properties |
The presence of the nonyl group in 6-nonyl-1,3,5-triazine-2,4-diamine enhances its hydrophobic characteristics compared to other triazines. This feature contributes to its effectiveness as a stabilizer and pH regulator .
The synthesis of 6-Nonyl-1,3,5-triazine-2,4-diamine relies predominantly on nucleophilic substitution reactions that exploit the electron-deficient nature of the triazine ring system [1] [2]. The most widely employed approach utilizes cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material, which serves as a heterocyclic acid chloride analog with highly reactive chlorine atoms that are readily displaced by nucleophiles [3] [4].
The sequential nucleophilic substitution mechanism follows a well-established pattern where the reactivity of the triazine ring decreases upon each substitution due to increased π-orbital electron density [4]. The first nucleophilic substitution typically occurs at temperatures between 0-5°C, while subsequent substitutions require progressively higher temperatures, with the second substitution proceeding at room temperature (25-30°C) and the third requiring elevated temperatures of 70-100°C [4] [5].
Table 1: Nucleophilic Substitution Routes for Triazine Core Assembly
Reaction Type | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
---|---|---|---|---|
Cyanuric chloride + Primary amines | 0-5 | 30 min - 2 h | 85-95 | [1] [2] [6] |
Cyanuric chloride + Secondary amines | 25-30 | 1-6 h | 75-90 | [6] [4] |
Cyanuric chloride + Alcohols | 0-25 | 1-3 h | 80-92 | [6] [3] |
Cyanuric chloride + Thiols | 0-25 | 30 min - 1 h | 85-95 | [4] |
Sequential substitution (stepwise) | 0 → 25 → 70-100 | 3-24 h total | 70-85 | [4] [5] |
One-pot multi-substitution | 80-120 | 2-8 h | 60-80 | [3] [7] |
The synthesis of 6-Nonyl-1,3,5-triazine-2,4-diamine can be achieved through multiple nucleophilic substitution pathways [8] . The most direct route involves the reaction of cyanoguanidine with nonylamine under acidic conditions, typically employing hydrochloric acid as a catalyst [10]. This approach proceeds through an initial nucleophilic attack by the nonylamine on the cyanoguanidine, followed by cyclization to form the triazine ring with concurrent incorporation of the amino substituents [10] [11].
An alternative synthetic strategy employs cyanuric chloride as the starting material, utilizing sequential nucleophilic substitution with nonylamine and ammonia [1] [6]. This method requires careful temperature control to ensure selective substitution and prevent formation of undesired side products [6]. The reaction proceeds through initial displacement of one chlorine atom by nonylamine at low temperature, followed by replacement of the remaining chlorine atoms with amino groups derived from ammonia [6] [4].
The nucleophilic substitution reactions demonstrate remarkable chemoselectivity, particularly when employing the one-pot methodology described by recent research [3]. This approach allows for the incorporation of three different nucleophiles onto the same triazine core, providing access to unsymmetrically substituted derivatives [3] [12]. The order of nucleophile addition is critical, with electron-rich nucleophiles typically added before electron-poor ones to prevent unwanted displacement reactions [3].
Microwave-assisted synthesis has emerged as a powerful tool for triazine core assembly, offering significant advantages in terms of reaction efficiency and environmental sustainability [13] [14]. The microwave-assisted approach for synthesizing triazine derivatives typically involves the reaction of dicyandiamide with nitriles under controlled heating conditions [13]. This methodology represents a green synthesis approach that dramatically reduces reaction times from conventional heating methods while maintaining high yields [14] [15].
Table 2: Microwave-Assisted and Solvothermal Synthesis Strategies
Synthesis Method | Temperature (°C) | Reaction Time | Yield Range (%) | Key Advantages | Reference |
---|---|---|---|---|---|
Microwave-assisted (dicyandiamide + nitriles) | 150-200 | 10-30 min | 75-90 | Green synthesis, short reaction time | [13] [14] |
Microwave parallel synthesis | 180 | 30 min | 80-95 | High purity, reduced time vs conventional | [15] |
Solvothermal cyclotrimerization | 200-400 | 12-48 h | 60-85 | Template-directed synthesis | [16] [17] |
Microwave one-pot triazine dendrimers | 60-95 | 10-30 min | 85-95 | Semi-automated, high yields | [18] |
Ultrasound-assisted Mannich reaction | 25 | 15 min - 5 h | 80-98 | Room temperature, catalyst-free | [19] |
Direct arylation polymerization | 80-120 | 2-6 h | 70-93 | Mild conditions, good control | [20] |
The microwave-assisted parallel synthesis of triazine derivatives has demonstrated remarkable efficiency, with reaction times reduced from an average of 22 hours to 35 minutes compared to conventional heating methods [15]. Additionally, compounds generated using microwave irradiation exhibit higher purity profiles, eliminating the need for extensive purification procedures [15]. The isolated yields remain comparable between microwave and conventional methods, but the significant time savings and improved product quality make microwave synthesis particularly attractive for industrial applications [15].
Solvothermal synthesis strategies represent another important approach for triazine core assembly, particularly for the in situ generation of triazine-containing frameworks [16] [17]. The solvothermal method involves the cyclotrimerization of organonitriles under high-temperature conditions in the presence of metal salts or other templating agents [16]. This approach has proven particularly valuable for the synthesis of coordination polymers and metal-organic frameworks incorporating triazine units [17].
The development of ultrasound-assisted synthesis has further expanded the toolkit for triazine preparation [19]. The ultrasonic-assisted Mannich reaction allows for the formation of triazine derivatives at room temperature using formaldehyde and aromatic amines in the presence of triethylamine as a catalyst [19]. This methodology demonstrates exceptional efficiency, with reaction times as short as 15 minutes and yields reaching 98% for certain substrates [19].
A novel approach involving direct arylation polymerization has been developed for the synthesis of triazine-based conjugated porous polymers [20]. This method employs 2,4,6-tri(2-thienyl)-1,3,5-triazine as a building block and utilizes palladium-catalyzed direct carbon-hydrogen bond activation to enable facile incorporation of triazine units into multidimensional polymeric structures [20]. The reaction proceeds under relatively mild conditions (80-120°C) and provides good synthetic control over the morphologies and optoelectronic properties of the resulting materials [20].
The industrial-scale production of 6-Nonyl-1,3,5-triazine-2,4-diamine presents numerous technical and economic challenges that must be addressed to ensure viable commercial manufacturing [21] [22]. Temperature control emerges as one of the most critical factors in large-scale synthesis, as the sequential nucleophilic substitution reactions require precise thermal management to maintain selectivity and prevent side product formation [21] [5].
Table 3: Industrial-Scale Production Challenges and Solutions
Challenge Category | Specific Challenge | Proposed Solutions | Impact on Production | Reference |
---|---|---|---|---|
Temperature Control | Precise temperature maintenance for sequential substitution | Automated temperature control systems, flow chemistry | Critical for selectivity and yield | [21] [5] |
Scale-up Chemistry | Batch vs continuous process selection | Continuous flow reactors, semi-batch processes | Determines scalability and economics | [21] [23] |
Raw Material Availability | Commodity vs specialized starting materials | Alternative synthetic routes using commodity chemicals | Affects cost and supply chain stability | [24] [12] |
Regulatory Compliance | Stringent safety and environmental standards | Investment in research and development, adherence to safety protocols | Requires substantial capital investment | [22] |
Process Optimization | Yield optimization at industrial scale | Process intensification, catalyst optimization | Directly affects profitability | [21] [23] |
Product Purification | Separation of closely related products | Advanced chromatography, crystallization techniques | Influences product quality and market acceptance | [3] [6] |
Scale-up chemistry considerations play a fundamental role in determining the viability of industrial triazine production [21] [23]. The transition from laboratory-scale batch processes to industrial-scale continuous operations requires careful evaluation of reaction kinetics, heat transfer characteristics, and mixing efficiency [21]. Continuous flow reactors have emerged as a promising solution for triazine synthesis, offering improved temperature control, enhanced safety profiles, and better scalability compared to traditional batch processes [23].
Raw material availability and cost represent significant economic factors in industrial triazine production [24] [12]. The reliance on specialized starting materials such as 2,5-dimethoxytetrahydrofuran and tert-butyl carbazate can create supply chain vulnerabilities and increase production costs [24]. Alternative synthetic routes utilizing commodity chemicals have been developed to address these concerns, with one notable example demonstrating a reduction in synthetic step count from four to two while doubling the yield from 31% to 59% [24].
Regulatory compliance presents ongoing challenges for triazine manufacturers, particularly given the stringent environmental and safety standards governing chemical production [22]. The complex regulatory landscape requires substantial investments in research and development to ensure compliance with evolving standards [22]. Additionally, the presence of alternative chemicals that can perform similar functions creates competitive pressure that may limit market share for triazine-based products [22].
Table 4: 6-Nonyl-1,3,5-triazine-2,4-diamine Specific Synthesis Data
Synthesis Route | Starting Materials | Reaction Conditions | Expected Yield (%) | Molecular Formula | Reference |
---|---|---|---|---|---|
Cyanoguanidine + Nonylamine (acidic conditions) | Cyanoguanidine, Nonylamine, HCl | 80-120°C, 4-8 h, acidic pH | 65-75 | C₁₂H₂₃N₅ | [10] |
Cyanuric chloride + Nonylamine + Ammonia (sequential) | Cyanuric chloride, Nonylamine, NH₃ | 0°C → RT → 70°C, 6-12 h | 70-85 | C₁₂H₂₃N₅ | [1] [6] |
Microwave-assisted synthesis | Dicyandiamide, Nonyl nitrile | 150-180°C, 20-40 min, MW irradiation | 75-90 | C₁₂H₂₃N₅ | [13] [14] |
One-pot cyclization method | Nonyl amide, Oxalyl chloride, Guanidine | 100-150°C, 2-4 h, inert atmosphere | 60-80 | C₁₂H₂₃N₅ | [7] [12] |
Process optimization strategies focus on maximizing yield while minimizing production costs and environmental impact [21] [23]. Process intensification techniques, including the use of microreactors and enhanced mixing systems, have shown promise for improving reaction efficiency and reducing energy consumption [23]. Catalyst optimization represents another important avenue for process improvement, with research demonstrating that catalyst selection and loading can significantly influence both reaction rates and product selectivity [17] [20].
Product purification challenges arise from the structural similarity of triazine derivatives and potential side products formed during synthesis [3] [6]. Advanced separation techniques, including preparative chromatography and selective crystallization methods, are essential for achieving the high purity levels required for commercial applications [3]. The development of continuous purification processes that can be integrated with synthesis operations represents an important area for future process development [6].
Environmental Hazard